Cas no 184179-08-6 (Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid))

184179-08-6 structure
Produktname:Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid)
CAS-Nr.:184179-08-6
MF:C20H30N4O11
MW:502.472405910492
MDL:MFCD00671412
CID:136587
PubChem ID:644345
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Valinamide,N-acetyl-L-a-aspartyl-L-a-glutamyl-N-(2-carboxy-1-formylethyl)-(9CI)
- AC-ASP-GLU-VAL-ASP-ALDEHYDE (PSEUDO ACID)
- N-Ac-Asp-Glu-Val-Asp-CHO
- Ac-Devd-Cho
- CASPASE-3 INHIBITOR I, CELL-PERMEABLE
- AC-ALA-ALA-VAL-ALA-LEU-LEU-PRO-ALA-VAL-LEU-LEU-ALA-LEU-LEU-ALA-PRO-ASP-GLU-VAL-ASP-CHO
- DEVD-CHO
- AC-DEVD-ALDEHYDE
- CASPASE-3 INHIBITOR
- ACETYL-DEVD-ALDEHYDE
- CASPASE-3 INHIBITOR I
- AC-ASP-GLU-VAL-ASP-CHO
- CELL-PERMEABLE, DEVD-CHO
- APOPAIN INHIBITOR
- CPP32
- CPP32/APOPAIN INHIBITOR
- CHEMBL417149
- N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-valinamide
- Ac-Asp-Glu-Val-Asp-Aldehyde
- (4S,7S,10S,13S)-7-(2-carboxyethyl)-4-(carboxymethyl)-13-formyl-10-isopropyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oic acid
- N-acetyl-Asp-Glu-Val-Asp aldehyde
- CCG-269708
- L-Valinamide,N-acetyl-L-a-aspartyl-L-a-glutamyl-N-(2-carboxy-1-formylethyl)-
- GTPL6527
- Caspase-3 Inhibitor I - CAS 169332-60-9
- N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(2S)-1-carboxy-3-oxopropan-2-yl]-L-valinamide
- acetyl-aspartyl-glutamyl-valyl-aspartal
- D71136
- N-acetyl-asp-glu-val-asp-al
- acetyl-Asp-Glu-Val-Asp aldehyde
- L-Valinamide, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]- (9CI)
- AC-ASP-GLU-VAL-ASP-H
- 169332-60-9
- BS-15530
- NCGC00345452-02
- L 761191
- 184179-08-6
- s7901
- (4S)-4-[[(2S)-2-acetamido-4-hydroxy-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-4-hydroxy-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
- Z4561822377
- N-acetyl-Asp-Glu-Val-Asp-aldehyde
- (4S,7S,10S,13S)-7-(2-carboxyethyl)-4-(carboxymethyl)-13-formyl-10-isopropyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oicacid
- AC-29039
- SCHEMBL1674857
- (4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
- BDBM10246
- CS-7676
- AKOS037648768
- 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid
- MF 191
- DTXSID40937624
- Q27074145
- Ac-Asp-Glu-Val-Asp aldehyde
- acetyl-Asp-Glu-Val-Asp-aldehyde
- C20H30N4O11
- HY-P1001
- 2h5i
- CHEBI:59385
- L-valinamide, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-
- (4S)-4-{[(1S)-1-{[(2S)-1-carboxy-3-oxopropan-2-yl]carbamoyl}-2-methylpropyl]carbamoyl}-4-[(3S)-3-acetamido-3-formamidopropanoic acid]butanoic acid
- L-Valinamide, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-(2-carboxy-1-formylethyl)-, (S)-
- Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid)
-
- MDL: MFCD00671412
- Inchi: InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)
- InChI-Schlüssel: UMBVAPCONCILTL-UHFFFAOYSA-N
- Lächelt: OC(CCC(C(NC(C(NC(CC(=O)O)C=O)=O)C(C)C)=O)NC(C(CC(=O)O)NC(=O)C)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 502.19110779g/mol
- Monoisotopenmasse: 502.19110779g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 16
- Komplexität: 843
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 245Ų
- Oberflächenladung: 0
- Tautomerzahl: 32
- XLogP3: -2.6
Experimentelle Eigenschaften
- Farbe/Form: Weißes Pulver
- Löslichkeit: H2O: 1 mg/mL
- Löslichkeit: In Wasser auflösen, 1mg/ml
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | A299080-10mg |
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) |
184179-08-6 | 10mg |
$ 1315.00 | 2022-06-08 | ||
abcr | AB589460-25mg |
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid); . |
184179-08-6 | 25mg |
€1090.50 | 2024-07-20 | ||
A2B Chem LLC | AE98797-5mg |
L-Valinamide,N-acetyl-L-a-aspartyl-L-a-glutamyl-N-(2-carboxy-1-formylethyl)- |
184179-08-6 | >96% | 5mg |
$302.00 | 2024-04-20 | |
1PlusChem | 1P00APHP-5mg |
L-Valinamide,N-acetyl-L-a-aspartyl-L-a-glutamyl-N-(2-carboxy-1-formylethyl)- |
184179-08-6 | 5mg |
$316.00 | 2025-02-25 | ||
abcr | AB589460-25 mg |
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid); . |
184179-08-6 | 25mg |
€1090.50 | 2023-06-14 | ||
TRC | A299080-2.5mg |
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) |
184179-08-6 | 2.5mg |
$ 420.00 | 2022-06-08 | ||
abcr | AB589460-5mg |
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid); . |
184179-08-6 | 5mg |
€310.50 | 2024-07-20 | ||
1PlusChem | 1P00APHP-25mg |
L-Valinamide,N-acetyl-L-a-aspartyl-L-a-glutamyl-N-(2-carboxy-1-formylethyl)- |
184179-08-6 | 25mg |
$1142.00 | 2025-02-25 | ||
abcr | AB589460-5 mg |
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid); . |
184179-08-6 | 5mg |
€310.50 | 2023-06-14 | ||
TRC | A299080-5mg |
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) |
184179-08-6 | 5mg |
$ 820.00 | 2022-06-08 |
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) Verwandte Literatur
-
Yi Yang,Xiaoyu Luo,Mayila Yasheng,Jun Zhao,Jinyu Li,Jinyao Li Food Funct. 2020 11 4171
-
Rashmi Singh,Chaitali Banerjee,Atish Ray,Paulraj Rajamani,Shibnath Mazumder Toxicol. Res. 2016 5 1477
-
Filipe Elvas,Tom Vanden Berghe,Yves Adriaenssens,Peter Vandenabeele,Koen Augustyns,Steven Staelens,Sigrid Stroobants,Pieter Van der Veken,Leonie wyffels Org. Biomol. Chem. 2019 17 4801
-
Xianglong Hu,Hui Li,Shizhong Luo,Tao Liu,Yanyan Jiang,Shiyong Liu Polym. Chem. 2013 4 695
-
Lester Lampert,Brittany Timonen,Sean Smith,Brittney Davidge,Haiyan Li,John F. Conley,Jeffrey D. Singer,Jun Jiao Chem. Commun. 2014 50 1234
184179-08-6 (Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid)) Verwandte Produkte
- 130918-91-1(Pneumadin(human fetal) (9CI))
- 5746-86-1((±)-Nornicotine)
- 1351601-43-8(N-{2-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-(phenylamino)benzamide)
- 850876-28-7(N-(propan-2-yl)-2,3-dihydro-1H-isoindol-5-amine)
- 852998-61-9(1-(furan-3-yl)prop-2-en-1-ol)
- 1039831-14-5(2-fluoro-4-methyl-N-(propan-2-yl)aniline)
- 1417569-62-0(1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene)
- 2411333-46-3((E)-4-(Dimethylamino)-N-(2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)but-2-enamide)
- 2138079-99-7(2-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]oxan-4-amine)
- 2168405-75-0(4-(bromomethyl)-1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:184179-08-6)Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid)

Reinheit:99%/99%
Menge:5mg/25mg
Preis ($):184.0/646.0